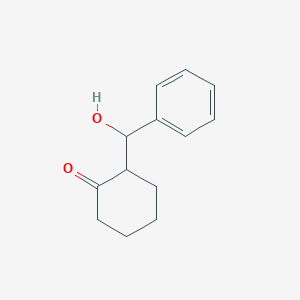

2-(Hydroxy-phenyl-methyl)-cyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[hydroxy(phenyl)methyl]cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-3,6-7,11,13,15H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBZNNFVXOBDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone. The document details the spectroscopic data, experimental protocols, and key structural correlations necessary for the unambiguous identification and characterization of this compound.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol .[1][2][3][4][5][6][7] Its structure consists of a cyclohexanone ring substituted at the alpha position with a hydroxy(phenyl)methyl group. The molecule contains two stereocenters, leading to the possibility of four stereoisomers.

IUPAC Name: 2-[hydroxy(phenyl)methyl]cyclohexan-1-one[2] CAS Number: 13161-18-7[3][4][6]

Experimental Protocols

Synthesis via Aldol Condensation

The primary synthetic route to this compound is a base-catalyzed aldol condensation between benzaldehyde and cyclohexanone.[3][6][8]

Reaction:

Detailed Protocol:

A general procedure for the synthesis is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (1 equivalent) and cyclohexanone (1.5 equivalents) in ethanol.

-

Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2 M) dropwise while stirring.

-

Reaction: Allow the reaction to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[1]

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad | O-H stretch of the hydroxyl group |

| >3000 | Medium | Aromatic C-H stretch |

| 1720-1700 | Strong, Sharp | C=O stretch of the cyclohexanone ring |

| 1600-1450 | Medium | C=C stretch of the aromatic ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 204 | Molecular ion peak [M]⁺[1][2] |

| 186 | Loss of water [M-H₂O]⁺[1] |

| 107 | Cleavage of the C-C bond between the ring and the substituent |

| 97 | Cyclohexanone fragment |

| 77 | Phenyl group fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of this compound, providing information about the carbon and hydrogen framework.[1]

¹³C NMR Data (Predicted) [1]

| Chemical Shift (δ) ppm | Assignment |

| 200-210 | C=O (Carbonyl carbon) |

| 125-140 | Aromatic carbons of the phenyl group |

| 70-80 | CH-OH (Carbon bearing the hydroxyl group) |

| 50-60 | CH-C=O (Alpha-carbon of the cyclohexanone) |

| 20-40 | Remaining cyclohexyl methylene carbons |

¹H NMR Data (Predicted) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.2-7.4 | Multiplet | 5H | Aromatic protons of the phenyl group |

| 4.5-5.0 | Doublet | 1H | Proton on the carbon bearing the hydroxyl group (CH-OH) |

| 2.8-3.2 | Multiplet | 1H | Proton on the alpha-carbon of the cyclohexanone (CH-C=O) |

| 1.5-2.5 | Multiplets | 8H | Protons of the cyclohexanone ring |

| 2.0-4.0 | Broad Singlet | 1H | Hydroxyl proton (OH) |

Visualization of Structural Elucidation Workflow and Correlations

The following diagrams illustrate the workflow for the structural elucidation and the key correlations observed in 2D NMR experiments.

Caption: Overall workflow for the synthesis and structural elucidation.

Caption: Expected key HMBC correlations for structural confirmation.

Caption: Expected key COSY correlations within the molecule.

References

- 1. This compound | 13161-18-7 | Benchchem [benchchem.com]

- 2. This compound | C13H16O2 | CID 566736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound|13161-18-7|lookchem [lookchem.com]

- 7. This compound | 13161-18-7 [chemicalbook.com]

- 8. amherst.edu [amherst.edu]

An In-depth Technical Guide to the Chemical Properties of 2-[hydroxy(phenyl)methyl]cyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-[hydroxy(phenyl)methyl]cyclohexan-1-one, a versatile β-hydroxy ketone with significant applications in organic synthesis and potential relevance in medicinal chemistry. This document details its synthesis, stereochemical aspects, reactivity, and spectroscopic characterization. Experimental protocols for its preparation and purification are also provided, along with visualizations of its synthetic pathway and stereoisomeric forms.

Introduction

2-[hydroxy(phenyl)methyl]cyclohexan-1-one is a valuable synthetic intermediate, typically formed through an aldol reaction between cyclohexanone and benzaldehyde. Its structure incorporates two key functional groups, a hydroxyl group and a ketone, as well as two stereocenters, leading to the existence of diastereomers (syn and anti). The ability to control the stereochemical outcome of its synthesis is a significant area of research, with implications for the development of chiral molecules and asymmetric catalysis. This guide aims to consolidate the available technical information on this compound to support further research and development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-[hydroxy(phenyl)methyl]cyclohexan-1-one is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₆O₂ | [1] |

| Molecular Weight | 204.26 g/mol | [1] |

| CAS Number | 13161-18-7 | [2] |

| Melting Point | 105-107 °C | [2] |

| Boiling Point | 355.6 °C at 760 mmHg | [2] |

| Density | 1.137 g/cm³ | [2] |

| Appearance | Colorless powder | [3] |

| pKa (predicted) | 13.57 ± 0.20 | [2] |

| LogP (predicted) | 2.479 | [2] |

Synthesis

The primary synthetic route to 2-[hydroxy(phenyl)methyl]cyclohexan-1-one is the aldol reaction between cyclohexanone and benzaldehyde. This reaction can be catalyzed by either a base or an acid. Of particular importance is the diastereoselective synthesis, which can be achieved with high levels of control using organocatalysts such as proline and its derivatives.

General Synthesis Pathway

The overall reaction is depicted below:

References

Technical Guide: Physical Properties of 2-(HYDROXY-PHENYL-METHYL)-CYCLOHEXANONE (CAS 13161-18-7)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical properties of the organic compound 2-(HYDROXY-PHENYL-METHYL)-CYCLOHEXANONE, identified by the CAS number 13161-18-7. This document includes a summary of its key physical and chemical characteristics, detailed experimental protocols for their determination, and a workflow for its synthesis and characterization.

Core Physical and Chemical Properties

This compound is a solid organic compound with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol .[1][2] Its structure, featuring a cyclohexanone ring substituted with a hydroxyphenylmethyl group, gives rise to its characteristic physical and chemical behaviors.

Quantitative Data Summary

The known physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.26 g/mol |

| Melting Point | 105-107 °C |

| Boiling Point | 355.6 °C at 760 mmHg |

| Density | 1.137 g/cm³ |

| pKa (Predicted) | 13.57 ± 0.20 |

| LogP (Predicted) | 2.47930 |

| Flash Point | 151.6 °C |

| Vapor Pressure | 1.13E-05 mmHg at 25°C |

| Refractive Index | 1.565 |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis Protocol: Base-Catalyzed Aldol Condensation

This compound can be synthesized via a base-catalyzed aldol condensation reaction between cyclohexanone and benzaldehyde.[3][4]

Materials:

-

Cyclohexanone

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Hydrochloric acid (HCl, for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in a mixture of ethanol and water.

-

To this basic solution, add one molar equivalent of cyclohexanone and stir at room temperature.

-

Slowly add one molar equivalent of benzaldehyde to the reaction mixture.

-

Continue stirring the mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.

-

Extract the product into dichloromethane using a separatory funnel.

-

Wash the organic layer with distilled water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield pure this compound.

Physical Property Determination Protocols

The following are standard laboratory procedures for determining the physical properties of a solid organic compound like this compound.

2.2.1. Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small, finely powdered sample of the crystalline solid is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the first sign of melting (the appearance of liquid) to the complete liquefaction of the sample is recorded as the melting point range.[3][5]

2.2.2. Boiling Point Determination

Due to its high boiling point, the determination would require a specialized setup for vacuum distillation to prevent decomposition. The boiling point at reduced pressure can be measured and then extrapolated to atmospheric pressure using a nomograph.

2.2.3. Density Determination

The density of the solid can be determined by the displacement method. A known mass of the solid is weighed accurately. A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water or a hydrocarbon solvent), and the initial volume is recorded. The weighed solid is then carefully added to the graduated cylinder, and the new volume is recorded. The volume of the solid is the difference between the final and initial volumes. The density is calculated by dividing the mass of the solid by its volume.

2.2.4. pKa Determination (Potentiometric Titration)

A weighed amount of the compound is dissolved in a suitable solvent mixture (e.g., water-ethanol). The solution is then titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter. The pKa can be determined from the midpoint of the titration curve, where half of the acid has been neutralized.

2.2.5. LogP Determination (Shake-Flask Method)

A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation. The concentration of the compound in both the n-octanol and water layers is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and LogP is the logarithm of this value.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and physical characterization of this compound.

References

An In-depth Technical Guide to the Stereoisomers of 2-(Hydroxy-phenyl-methyl)-cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-(Hydroxy-phenyl-methyl)-cyclohexanone, a molecule of significant interest in synthetic organic chemistry. The presence of two stereocenters gives rise to four distinct stereoisomers: (2R, 1'S) and (2S, 1'R) forming one pair of enantiomers (the anti diastereomer), and (2R, 1'R) and (2S, 1'S) forming the other (the syn diastereomer). This document details the synthesis, separation, and characterization of these stereoisomers, presenting key quantitative data in a structured format. Detailed experimental protocols and workflow visualizations are provided to facilitate replication and further research in drug discovery and development, where stereochemical purity is paramount.

Introduction

This compound is a β-hydroxy ketone that serves as a versatile building block in organic synthesis. Its structure, arising from the aldol condensation of cyclohexanone and benzaldehyde, features two chiral centers, leading to the existence of four stereoisomers. The spatial arrangement of the hydroxyl and phenylmethyl groups relative to the cyclohexanone ring defines the diastereomeric (syn and anti) and enantiomeric (R/S) configurations. The stereochemistry of this molecule is crucial as different stereoisomers can exhibit distinct chemical reactivity and biological activity, a critical consideration in the development of new therapeutic agents.

This guide will delve into the stereoselective synthesis of these isomers, the analytical techniques for their separation and purification, and the spectroscopic methods for their characterization.

Stereochemistry and Isomerism

The two stereocenters in this compound are located at the carbon bearing the hydroxyl group (C1') and the carbon of the cyclohexanone ring to which the phenylmethyl group is attached (C2). This results in two pairs of enantiomers, which are diastereomers of each other.

-

Anti Diastereomers: (2R, 1'S) and (2S, 1'R)

-

Syn Diastereomers: (2R, 1'R) and (2S, 1'S)

The relative stereochemistry (syn or anti) can be determined using 1H NMR spectroscopy, as the chemical shift of the proton on the hydroxyl-bearing carbon (-CHOH-) is diagnostic.

Synthesis of Stereoisomers

The primary synthetic route to this compound is the aldol condensation of cyclohexanone and benzaldehyde. The stereochemical outcome of this reaction can be influenced by the choice of catalyst and reaction conditions.

Diastereoselective Synthesis

The relative proportion of syn and anti diastereomers can be controlled through the use of specific catalysts. Organocatalysts, such as L-proline and its derivatives, are effective in promoting diastereoselective aldol additions. The diastereomeric ratio of the crude product can be determined by 1H NMR analysis.

Enantioselective Synthesis

Enantiomerically enriched stereoisomers can be obtained through asymmetric catalysis. Chiral organocatalysts or metal complexes can be employed to favor the formation of one enantiomer over the other. The enantiomeric excess (ee) of the product is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

Separation and Purification of Stereoisomers

A mixture of stereoisomers can be separated using chromatographic techniques.

Separation of Diastereomers

The syn and anti diastereomers can be separated by conventional column chromatography on silica gel due to their different physical properties.

Resolution of Enantiomers

The enantiomers of each diastereomer can be resolved by chiral HPLC. Polysaccharide-based chiral stationary phases, such as Chiralpak AD-H or Chiralcel OD-H, are commonly used for this purpose.

Quantitative Data

The following tables summarize the available quantitative data for the stereoisomers of this compound and its derivatives. Data for the parent compound is limited in the literature, hence data for closely related analogues is also presented.

| Property | This compound (General) | Reference |

| Molecular Formula | C13H16O2 | [1] |

| Molecular Weight | 204.26 g/mol | [1] |

| Melting Point (°C) | 105-107 | [1][2][3] |

| Boiling Point (°C) | 355.6 (Predicted) | [1][3] |

| Density (g/cm³) | 1.137 (Predicted) | [1] |

| pKa | 13.57 (Predicted) |

| Stereoisomer | Specific Rotation [α]D (c, solvent) | Enantiomeric Excess (ee) | Reference |

| (2S,1'R)-2-(Hydroxyphenylmethyl)cyclohexan-1-one | +27.7 (c=0.85, CHCl3) | >99% | [4] |

| (2R,1'S)-2-(Hydroxyphenylmethyl)cyclohexan-1-one | -20.8 (c 1.00, CHCl3) | 94% | [5] |

| Diastereomer | Diagnostic 1H NMR Signal (δ, ppm) | Reference |

| anti | ~4.7-4.9 | [6][7] |

| syn | ~5.0-5.4 | [6][7] |

Experimental Protocols

General Procedure for Diastereoselective Aldol Condensation

This protocol describes a general method for the synthesis of this compound, which typically yields a mixture of diastereomers.

Materials:

-

Cyclohexanone

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide in 95% ethanol.

-

Add cyclohexanone and benzaldehyde to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the diastereomers.

Chiral HPLC for Enantiomeric Resolution

This protocol provides a general guideline for the separation of enantiomers using chiral HPLC. The specific conditions may need to be optimized for the particular stereoisomers.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., Chiralpak AD-H or Chiralcel OD-H).

Mobile Phase:

-

A mixture of n-hexane and 2-propanol is commonly used. The ratio may need to be optimized (e.g., 90:10 or 95:5 v/v).

Procedure:

-

Dissolve a small amount of the purified diastereomer in the mobile phase.

-

Inject the sample onto the chiral column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 213 nm or 254 nm).

-

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Mandatory Visualizations

Caption: Workflow for the synthesis and separation of stereoisomers.

Caption: Logical flow for the characterization of stereoisomers.

Signaling Pathways

Currently, there is no publicly available information to suggest that this compound or its stereoisomers are directly involved in specific biological signaling pathways. Further research would be required to investigate any potential biological activities and associated molecular mechanisms.

Conclusion

This technical guide has provided a detailed overview of the stereoisomers of this compound, covering their synthesis, separation, and characterization. The importance of stereocontrol in the synthesis and the necessity of robust analytical methods for separation and characterization have been highlighted. The presented data and experimental protocols offer a valuable resource for researchers in organic synthesis and medicinal chemistry. Further investigation into the biological activities of the individual stereoisomers could reveal novel therapeutic applications, underscoring the significance of stereochemically pure compounds in drug discovery.

References

- 1. This compound|13161-18-7|lookchem [lookchem.com]

- 2. 13161-18-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound CAS#: 13161-18-7 [m.chemicalbook.com]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Aldol Condensation Mechanism for 2-(Hydroxy-phenyl-methyl)-cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the aldol condensation reaction for the synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone, a key β-hydroxy ketone intermediate. The synthesis involves a crossed aldol reaction between cyclohexanone and benzaldehyde. This guide details the core reaction mechanisms, presents relevant quantitative data, outlines experimental protocols, and includes visualizations of the chemical pathways and workflows.

Reaction Overview

The formation of this compound is a classic example of a crossed aldol reaction.[1] In this reaction, an enol or enolate derived from cyclohexanone acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.[2] Benzaldehyde is an ideal substrate for crossed aldol reactions as it lacks α-hydrogens and therefore cannot enolize or undergo self-condensation.[3] The reaction can be catalyzed by either a base or an acid.

The overall transformation is as follows:

Cyclohexanone + Benzaldehyde → this compound

The product, a β-hydroxy ketone, is technically the "aldol addition" product. A subsequent, often heat-induced, dehydration step would lead to the "aldol condensation" product, an α,β-unsaturated ketone.[2][4] This guide focuses on the formation of the initial addition product.

Core Reaction Mechanisms

The synthesis of this compound can proceed through two primary mechanistic pathways: base-catalyzed and acid-catalyzed.

Base-Catalyzed Aldol Addition

The base-catalyzed mechanism is the most common pathway for this transformation. It proceeds in three main steps:

-

Enolate Formation : A base, such as sodium hydroxide (NaOH), removes an acidic α-hydrogen from cyclohexanone to form a resonance-stabilized enolate ion.[5]

-

Nucleophilic Attack : The nucleophilic enolate attacks the carbonyl carbon of benzaldehyde, forming a tetrahedral alkoxide intermediate.[6]

-

Protonation : The alkoxide intermediate is protonated by a proton source, typically water or the solvent, to yield the final β-hydroxy ketone product, this compound.[2]

Caption: Base-catalyzed mechanism for the formation of the aldol addition product.

Acid-Catalyzed Aldol Addition

The acid-catalyzed pathway also enables the reaction, albeit often leading more readily to the dehydrated condensation product.[7] The key steps are:

-

Enol Formation : The carbonyl oxygen of cyclohexanone is protonated by an acid catalyst (e.g., HCl), increasing the acidity of the α-hydrogens. A subsequent deprotonation at the α-carbon by a weak base (like water) leads to the formation of an enol intermediate.[4]

-

Nucleophilic Attack : The electron-rich double bond of the enol acts as the nucleophile, attacking the protonated carbonyl carbon of benzaldehyde, which is a highly activated electrophile.[7]

-

Deprotonation : A final deprotonation step regenerates the acid catalyst and yields the final product.

Caption: Acid-catalyzed mechanism involving an enol nucleophile.

Experimental Protocols and Data

The synthesis of this compound has been reported under various conditions. The choice of catalyst and solvent significantly impacts reaction efficiency and yield.

Data Presentation

The following table summarizes quantitative data from a study utilizing a manganese(III) complex as a Lewis acid catalyst for the aldol condensation of benzaldehyde with cyclohexanone.[8]

| Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 5 | THF | 24 | >99 | [8] |

| 2 | THF | 48 | >99 | [8] |

| 1 | THF | 72 | >99 | [8] |

| 5 | Dioxane | 48 | 90 | [8] |

| 5 | DME | 72 | 85 | [8] |

Reaction conditions: Benzaldehyde and cyclohexanone in the specified solvent in the presence of a manganese(III) and R,R-1,2-Diaminocyclohexane linked ketopinic acid ligand complex.[8]

Experimental Protocols

Below are generalized protocols for performing the aldol addition.

Protocol 1: Base-Catalyzed Synthesis (Adapted from general aldol condensation procedures)[5]

-

Reaction Setup : In a suitable flask, dissolve sodium hydroxide (approx. 1.2 equivalents) in a solvent mixture of ethanol and water at room temperature.

-

Reactant Addition : Add cyclohexanone (1 equivalent) to the basic solution, followed by the dropwise addition of benzaldehyde (1 equivalent).

-

Reaction Execution : Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes to a few hours.

-

Workup : Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

-

Isolation : Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification : Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Protocol 2: Lewis Acid-Catalyzed Synthesis (Based on the procedure by Hassan et al.)[8]

-

Reaction Setup : To a solution of benzaldehyde (1 equivalent) in tetrahydrofuran (THF), add the Lewis acid catalyst (e.g., the Mn(III) complex described, 1-5 mol%).

-

Reactant Addition : Add cyclohexanone (typically in excess, e.g., 5-10 equivalents) to the mixture.

-

Reaction Execution : Stir the reaction mixture at a controlled temperature (e.g., room temperature) for the required duration (24-72 hours). Monitor by TLC.

-

Workup and Isolation : Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purification : Purify the residue using silica gel column chromatography to isolate the desired aldol product.

Product Characterization

The synthesized this compound can be characterized by its physicochemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₆O₂ | [9][10] |

| Molecular Weight | 204.269 g/mol | [9][11] |

| CAS Number | 13161-17-7 | [9][11] |

| Melting Point | 105-107 °C | [10] |

| pKa (Predicted) | 13.57 ± 0.20 | [10][11] |

| Density | 1.137 g/cm³ | [10] |

| Boiling Point | 355.6 °C at 760 mmHg | [10] |

General Experimental Workflow

The logical flow from reaction setup to final product analysis follows a standard sequence in synthetic organic chemistry.

Caption: A typical workflow for the synthesis and analysis of the target compound.

References

- 1. Aldol condensation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. athabascau.ca [athabascau.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. webassign.net [webassign.net]

- 6. SATHEE: Aldol Condensation [sathee.iitk.ac.in]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. guidechem.com [guidechem.com]

- 10. This compound|13161-18-7|lookchem [lookchem.com]

- 11. Page loading... [wap.guidechem.com]

An In-depth Technical Guide on 2-(Hydroxy-phenyl-methyl)-cyclohexanone

This guide provides essential physicochemical data for 2-(Hydroxy-phenyl-methyl)-cyclohexanone, a compound of interest to researchers and professionals in the fields of chemistry and drug development.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for experimental design, analytical method development, and computational modeling.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₆O₂[1][2][3][4][5][6] |

| Molecular Weight | 204.26 g/mol [1][3][5][6] |

The molecular formula C₁₃H₁₆O₂ and a molecular weight of approximately 204.26 g/mol are consistently reported for this compound.[1][2][3][5][6] This information is foundational for any quantitative analysis or chemical synthesis involving this molecule.

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its core molecular identifiers.

Caption: Relationship between chemical name, formula, and molecular weight.

References

- 1. This compound | 13161-18-7 | Benchchem [benchchem.com]

- 2. This compound|13161-18-7|lookchem [lookchem.com]

- 3. This compound | C13H16O2 | CID 566736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. This compound | 13161-18-7 [m.chemicalbook.com]

- 6. This compound | 13161-18-7 [chemicalbook.com]

In-depth Technical Guide: Analysis of C13H16O2 Ketone Alcohols

A Note to the Reader: The chemical formula C13H16O2 represents a multitude of constitutional and stereoisomers. Identifying a specific isomer that is both a ketone and an alcohol, and for which there is a substantial body of publicly available scientific literature to construct an in-depth technical guide, is challenging. Without a specific IUPAC name or CAS number, a comprehensive guide with experimental data, protocols, and signaling pathways cannot be compiled.

The following sections outline the structure of the requested technical guide. Due to the ambiguity of the initial query, a specific, well-documented compound fitting the criteria could not be pinpointed. However, this framework is provided to illustrate the depth of analysis that can be performed once a specific molecular entity is identified. For a compound to be featured in such a guide, it would typically be a commercially available reagent, a known natural product, or a compound with significant, published biological activity.

Compound Identification and Physicochemical Properties

This section would typically provide the definitive IUPAC name for the specific C13H16O2 isomer, along with its CAS registry number and other identifiers. A table summarizing its key physicochemical properties would be presented for easy reference.

Table 1: Physicochemical Properties of [Hypothetical Compound Name]

| Property | Value | Units |

| Molecular Formula | C13H16O2 | - |

| Molecular Weight | 220.27 | g/mol |

| Melting Point | Data not available | °C |

| Boiling Point | Data not available | °C |

| pKa | Data not available | - |

| LogP | Data not available | - |

| Water Solubility | Data not available | mg/L |

Data for a specific, publicly documented C13H16O2 ketone alcohol isomer is required to populate this table.

Synthesis and Characterization Protocols

This section would detail established experimental procedures for the chemical synthesis and purification of the target compound. It would also include standard methods for its structural and purity confirmation.

Experimental Protocol: Synthesis

An exemplary synthesis could involve an aldol addition reaction followed by selective oxidation or reduction. A detailed protocol would be provided, for instance:

-

Reaction: Aldol addition of a substituted acetophenone with a suitable aldehyde, followed by purification and subsequent chemical modification.

-

Reagents: List of all necessary starting materials, solvents, and catalysts with quantities.

-

Procedure: A step-by-step description of the reaction setup, temperature control, reaction time, and workup procedure including extraction and solvent removal.

-

Purification: Detailed method of purification, such as column chromatography (specifying stationary and mobile phases) or recrystallization (specifying solvent system).

Experimental Protocol: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed parameters for acquiring 1H and 13C NMR spectra, including solvent, spectrometer frequency, and expected chemical shifts and coupling constants.

-

Mass Spectrometry (MS): Description of the ionization method (e.g., ESI, GC-MS) and the expected mass-to-charge ratio (m/z) for the molecular ion and key fragments.

-

Infrared (IR) Spectroscopy: Expected characteristic absorption peaks for the hydroxyl and carbonyl functional groups.

Biological Activity and Signaling Pathways

This section would focus on the known biological effects of the compound, if any, and its mechanism of action at a molecular level.

Summary of Biological Activity

Quantitative data on the biological activity of the compound would be presented in a tabular format.

Table 2: In Vitro Biological Activity of [Hypothetical Compound Name]

| Assay Type | Target | Cell Line/Organism | Activity Metric (e.g., IC50, EC50) | Value (µM) |

| e.g., Cytotoxicity | e.g., Tubulin | e.g., HeLa | e.g., IC50 | Data not available |

| e.g., Enzyme Inhibition | e.g., COX-2 | N/A | e.g., IC50 | Data not available |

This table would be populated with data from peer-reviewed pharmacological studies.

Signaling Pathway Analysis

Should the compound be known to modulate a specific cellular signaling pathway, a diagram would be provided to visualize its mechanism of action.

Caption: Hypothetical signaling pathway initiated by the C13H16O2 compound.

Experimental Workflow Visualization

A diagram illustrating a typical experimental workflow for evaluating the compound would be presented.

Caption: General experimental workflow for preclinical drug discovery.

To proceed with generating a factually accurate and detailed technical guide, a specific IUPAC name or CAS number for a C13H16O2 ketone alcohol is required.

Spectroscopic and Synthetic Profile of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological relevance of 2-(Hydroxy-phenyl-methyl)-cyclohexanone. This aldol addition product is of interest to researchers in organic synthesis and medicinal chemistry due to its versatile functional groups, which can serve as a scaffold for the development of novel chemical entities.

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for (S)-2-((R)-hydroxy(phenyl)methyl)cyclohexan-1-one (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.37-7.23 | m | 5H | Aromatic protons (C₆H₅) |

| 4.79 | d, J = 8.8 Hz | 1H | CH-OH |

| 2.90-2.80 | m | 1H | CH-C=O |

| 2.50-2.35 | m | 2H | Cyclohexanone protons |

| 2.15-2.00 | m | 2H | Cyclohexanone protons |

| 1.90-1.50 | m | 4H | Cyclohexanone protons |

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 200-210 | C=O (Cyclohexanone) |

| 125-140 | Aromatic Carbons (C₆H₅) |

| 70-80 | CH-OH |

| 50-60 | CH-C=O |

| 20-40 | Cyclohexanone methylene carbons |

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3600-3200 | O-H | Broad, stretching vibration of the hydroxyl group |

| 3100-3000 | C-H | Aromatic C-H stretching |

| 2950-2850 | C-H | Aliphatic C-H stretching |

| 1715-1695 | C=O | Strong, sharp carbonyl stretch of the cyclohexanone |

| 1600-1450 | C=C | Aromatic ring skeletal vibrations |

Mass Spectrometry (MS)

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 204 | [M]⁺, Molecular ion peak[1][2] |

| 186 | [M-H₂O]⁺, Loss of a water molecule[1] |

| 107 | [C₇H₇O]⁺, Fragment from cleavage of the C-C bond between the cyclohexanone and the substituted methyl group |

| 97 | [C₆H₉O]⁺, Cyclohexanone fragment |

| 77 | [C₆H₅]⁺, Phenyl group fragment |

Experimental Protocols

The synthesis of this compound is typically achieved through a base-catalyzed aldol addition reaction between cyclohexanone and benzaldehyde.

Synthesis of this compound

Materials:

-

Cyclohexanone

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of sodium hydroxide (1.2 g, 30 mmol) in ethanol (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Cyclohexanone (2.94 g, 30 mmol) is added to the cooled solution, followed by the dropwise addition of benzaldehyde (3.18 g, 30 mmol).

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

-

The mixture is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

FTIR Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer using a thin film of the compound on a potassium bromide (KBr) plate.

-

Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

Biological Context and Signaling Pathways

While specific signaling pathways for this compound have not been extensively studied, its synthesis via the aldol reaction places it within the broader context of fundamental biochemical processes. The aldol reaction is a key carbon-carbon bond-forming reaction in metabolic pathways such as glycolysis and gluconeogenesis.

The following diagram illustrates the general mechanism of a base-catalyzed aldol addition, the reaction used to synthesize the title compound.

Caption: Base-catalyzed aldol addition mechanism for the synthesis of this compound.

The workflow for the synthesis and characterization of this compound is a standard procedure in organic chemistry laboratories.

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

IR spectroscopy characteristic peaks for 2-(Hydroxy-phenyl-methyl)-cyclohexanone

An In-depth Technical Guide to the Infrared Spectroscopy of 2-(Hydroxy-phenyl-methyl)-cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the characteristic infrared (IR) spectroscopy peaks for the organic compound this compound. Understanding the vibrational modes of this molecule is crucial for its identification, purity assessment, and the study of its chemical transformations in various research and development settings.

Molecular Structure and Functional Groups

This compound possesses several key functional groups that give rise to distinct absorption bands in its IR spectrum:

-

Hydroxyl group (-OH): Responsible for a characteristic broad stretching vibration.

-

Carbonyl group (C=O): A strong, sharp absorption peak typical of a ketone within a six-membered ring.

-

Phenyl group (aromatic ring): Exhibits characteristic C-H and C=C stretching and bending vibrations.

-

Cyclohexane ring (aliphatic C-H): Shows typical stretching and bending vibrations for sp³ hybridized C-H bonds.

-

Secondary alcohol C-O bond: A stretching vibration that provides further structural confirmation.

Predicted Characteristic IR Absorption Peaks

The following table summarizes the expected characteristic IR absorption peaks for this compound based on the analysis of its constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |

| Hydroxyl (-OH) | O-H Stretch | 3550 - 3200 | Strong, Broad | A prominent, wide band resulting from hydrogen bonding.[1][2] |

| Phenyl Group | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Sharp peaks appearing just above the aliphatic C-H stretches.[3][4][5][6] |

| Cyclohexane Ring | Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong | Multiple sharp peaks characteristic of sp³ C-H bonds.[7][5][6] |

| Carbonyl (C=O) | C=O Stretch | ~1715 | Strong | A very intense and sharp peak, typical for a saturated six-membered ring ketone.[8][9][10][11] |

| Phenyl Group | Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak | Two to three sharp bands indicating the presence of the aromatic ring.[3][4][5] |

| Cyclohexane Ring | CH₂ Bend (Scissoring) | ~1450 | Medium | A sharp peak associated with the bending of the CH₂ groups in the cyclohexane ring.[8] |

| Secondary Alcohol | C-O Stretch | 1150 - 1075 | Medium to Strong | A distinct peak in the fingerprint region confirming the secondary alcohol structure.[12] |

| Phenyl Group | Aromatic C-H Out-of-Plane Bend | 900 - 675 | Medium to Strong | Strong bands whose exact position can indicate the substitution pattern of the phenyl ring.[3][4] |

Experimental Protocol for IR Spectrum Acquisition

The following provides a generalized methodology for obtaining the IR spectrum of this compound. The choice of sampling technique will depend on the physical state of the sample and the available instrumentation.

Objective: To obtain a high-quality infrared spectrum of this compound for structural elucidation and functional group analysis.

Materials and Equipment:

-

This compound sample

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Sample holder (e.g., Attenuated Total Reflectance (ATR) crystal, salt plates (NaCl or KBr), liquid cell)

-

Spatula

-

Appropriate solvent (if solution-state analysis is desired, e.g., chloroform or carbon tetrachloride)

-

Computer with data acquisition and analysis software

Procedure:

-

Spectrometer Preparation:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

-

Perform a background scan to record the spectrum of the ambient atmosphere (containing CO₂ and water vapor). This background will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation (select one of the following methods):

-

Attenuated Total Reflectance (ATR-FTIR):

-

This is often the simplest method for solids or viscous liquids.

-

Clean the ATR crystal surface with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

Place a small amount of the this compound sample directly onto the crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

-

Thin Film (Neat Sample):

-

If the sample is a liquid or a low-melting solid, a thin film can be prepared.

-

Place a drop of the liquid sample onto one salt plate.

-

Gently place a second salt plate on top to spread the liquid into a thin, uniform film.

-

Mount the salt plates in the spectrometer's sample holder.

-

-

Solution:

-

Dissolve a small amount of the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂). The choice of solvent is critical to avoid interfering absorption bands.

-

Transfer the solution to a liquid transmission cell of a known path length.

-

Place the cell in the spectrometer's sample holder. A reference spectrum of the pure solvent should also be acquired and subtracted.

-

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample compartment.

-

Initiate the scan using the acquisition software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically collected over the mid-infrared range (4000 - 400 cm⁻¹).

-

-

Data Processing and Analysis:

-

The software will automatically process the raw data, perform the background subtraction, and display the final IR spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks on the spectrum and compare their positions and shapes to the expected values in the data table above to confirm the presence of the key functional groups.

-

Visualization of Functional Group - IR Peak Correlation

The following diagram illustrates the logical relationship between the primary functional groups of this compound and their corresponding characteristic absorption regions in the infrared spectrum.

Caption: Correlation of functional groups in this compound with their IR peaks.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. employees.oneonta.edu [employees.oneonta.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 9. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 10. The C=O Stretch [sites.science.oregonstate.edu]

- 11. youtube.com [youtube.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(Hydroxy-phenyl-methyl)-cyclohexanone. The information presented herein is based on established fragmentation principles of ketones, alcohols, and substituted cyclohexanones. This document is intended to aid researchers in identifying this compound and understanding its behavior under mass spectrometric analysis.

Predicted Mass Spectrum Data

The mass spectrum of this compound is predicted to exhibit a molecular ion peak and several characteristic fragment ions. The relative abundances are estimated based on the stability of the resulting ions and common fragmentation pathways observed for similar structures.

| m/z | Proposed Fragment Ion | Formula | Relative Abundance (Estimated) |

| 204 | [M]•+ (Molecular Ion) | [C₁₃H₁₆O₂]•+ | 20% |

| 186 | [M - H₂O]•+ | [C₁₃H₁₄O]•+ | 30% |

| 107 | [C₇H₇O]+ | [C₆H₅CH(OH)]+ | 80% |

| 98 | [C₆H₁₀O]•+ | [Cyclohexanone]•+ | 40% |

| 91 | [C₇H₇]+ | [Tropylium ion] | 50% |

| 77 | [C₆H₅]+ | [Phenyl ion] | 25% |

| 55 | [C₃H₃O]+ | [Cyclohexanone fragment] | 100% (Base Peak) |

Fragmentation Pathways and Mechanisms

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, as illustrated in the diagram below. The initial ionization event involves the removal of an electron, most likely from one of the lone pairs on the oxygen atoms, to form the molecular ion ([M]•+) at m/z 204.

Caption: Proposed EI-MS fragmentation pathway of this compound.

The primary fragmentation routes include:

-

Loss of Water: A common fragmentation for alcohols, the molecular ion can readily lose a molecule of water (18 Da) to form a stable ion at m/z 186.

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the carbon bearing the substituent is a characteristic fragmentation of ketones. This results in the formation of a resonance-stabilized acylium ion and a radical. For this compound, the most significant alpha-cleavage is expected to be the cleavage of the bond between the cyclohexanone ring and the hydroxy-phenyl-methyl group, leading to the formation of the ion at m/z 107.

-

Carbon-Carbon Bond Cleavage: The bond connecting the substituent to the cyclohexanone ring can cleave, resulting in a cyclohexanone radical cation at m/z 98 and a neutral (hydroxy-phenyl-methyl) radical.

-

Substituent Fragmentation: The fragment at m/z 107 can further lose a neutral formaldehyde molecule (CH₂O, 30 Da) to yield the phenyl cation at m/z 77. The ion at m/z 186 can undergo rearrangement to form the highly stable tropylium ion at m/z 91.

-

Cyclohexanone Ring Fragmentation: The cyclohexanone radical cation (m/z 98) will undergo further fragmentation, characteristic of cyclic ketones, to produce a base peak at m/z 55.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a general experimental protocol for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

3.1. Sample Preparation

-

Dissolve a small amount (approximately 1 mg) of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 100 µg/mL.

-

Ensure the sample is free of non-volatile impurities that could contaminate the ion source.

3.2. Instrumentation and Parameters

-

Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization source.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is the standard energy for EI-MS to generate reproducible fragmentation patterns and allow for library matching.

-

Ion Source Temperature: 200-250 °C. The temperature should be high enough to ensure sample volatilization but low enough to prevent thermal degradation.

-

Mass Range: Scan from m/z 40 to 300 to ensure detection of all relevant fragment ions and the molecular ion.

-

Inlet System: If using GC-MS, a capillary gas chromatograph is employed.

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Injection Volume: 1 µL.

-

Temperature Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes.

-

-

Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.

3.3. Data Analysis

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the obtained fragmentation pattern with the predicted pattern and with mass spectral libraries (e.g., NIST, Wiley) for confirmation.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for identifying this compound using EI-MS.

Caption: Logical workflow for the identification of this compound by EI-MS.

A Deep Dive into the Theoretical Chemistry of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A DFT-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) in the study of 2-(Hydroxy-phenyl-methyl)-cyclohexanone, a molecule of interest in synthetic and medicinal chemistry. By leveraging computational methods, researchers can gain profound insights into the molecule's structural, spectroscopic, and electronic properties, which are crucial for understanding its reactivity, stability, and potential biological activity. This document outlines the standard computational protocols, presents expected quantitative data in a structured format, and visualizes the theoretical workflow.

Introduction to DFT for Molecular Characterization

Density Functional Theory has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized organic molecules like this compound. DFT calculations allow for the prediction of various molecular properties, including optimized geometry, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These theoretical predictions are invaluable for complementing and interpreting experimental data.

Computational and Experimental Protocols

A robust theoretical study of this compound requires a well-defined computational methodology, often validated against experimental findings.

Computational Details: A Standard Protocol[1][2]

A typical DFT study on this class of molecules involves the following steps:

-

Geometry Optimization: The initial molecular structure of this compound is optimized to find the lowest energy conformation. A widely used and reliable method is the B3LYP functional combined with a 6-311G(d,p) or 6-311+G(d,p) basis set.[1][2] This level of theory has been shown to provide results in good agreement with experimental data for similar compounds.[1][2]

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculated frequencies can be correlated with experimental infrared and Raman spectra.

-

Spectroscopic Predictions:

-

NMR: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), which are crucial for the structural elucidation of the molecule.[1]

-

UV-Vis: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule.[1][2]

-

-

Electronic Property Analysis:

-

NBO Analysis: Natural Bond Orbital (NBO) analysis is performed to understand the intramolecular charge transfer interactions and the delocalization of electron density.[1]

-

HOMO-LUMO Analysis: The energies of the HOMO and LUMO are calculated to determine the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability.[2][3]

-

All calculations are typically performed using a quantum chemistry software package such as Gaussian.[1]

Experimental Synthesis and Characterization

The synthesis of the title compound or its derivatives is often achieved through an Aldol condensation reaction.[4] For validation of the theoretical data, the synthesized compound is characterized by various spectroscopic techniques:

-

X-ray Crystallography: Provides the definitive experimental molecular structure, including bond lengths and angles, for comparison with the optimized geometry.[1]

-

NMR Spectroscopy: Experimental ¹H and ¹³C NMR spectra are recorded to compare with the calculated chemical shifts.[1]

-

FT-IR and FT-Raman Spectroscopy: These techniques provide the vibrational frequencies of the molecule, which are compared with the calculated vibrational spectra.[2][3]

-

UV-Vis Spectroscopy: The experimental electronic absorption spectrum is used to validate the results from TD-DFT calculations.[2][3]

Predicted Quantitative Data

The following tables summarize the kind of quantitative data that can be obtained from DFT calculations on this compound and its derivatives, based on published studies on similar molecules.[1][2][3]

Table 1: Comparison of Selected Theoretical and Experimental Geometrical Parameters.

| Parameter | Bond/Angle | Calculated (B3LYP/6-311G(d,p)) | Experimental (X-ray) |

| Bond Lengths (Å) | C=O | ~1.23 Å | ~1.21 Å |

| C-O (hydroxyl) | ~1.43 Å | ~1.42 Å | |

| C-C (cyclohexanone) | ~1.52 - 1.55 Å | ~1.51 - 1.54 Å | |

| C-C (phenyl) | ~1.39 - 1.41 Å | ~1.38 - 1.40 Å | |

| Bond Angles (°) | C-C-C (cyclohexanone) | ~109 - 112° | ~109 - 111° |

| O=C-C | ~120 - 122° | ~121 - 123° | |

| C-O-H | ~108° | ~107° |

Note: The values presented are typical ranges observed in similar structures and serve as a reference.[1][3]

Table 2: Assignment of Key Vibrational Frequencies (cm⁻¹).

| Vibrational Mode | Calculated (B3LYP/6-311G(d,p)) | Experimental (FT-IR) |

| O-H stretch (hydroxyl) | ~3690 (gas phase) | ~3370 (intermolecular H-bonding) |

| C-H stretch (aromatic) | ~3050 - 3100 | ~3040 - 3090 |

| C-H stretch (aliphatic) | ~2900 - 3000 | ~2870 - 2980 |

| C=O stretch | ~1710 | ~1690 |

| C=C stretch (aromatic) | ~1450 - 1600 | ~1440 - 1590 |

| O-H in-plane bend | ~1230 | ~1250 |

Note: Calculated frequencies are often scaled to better match experimental values. The discrepancy in the O-H stretching frequency is due to the calculation being performed on an isolated molecule in the gas phase, while the experimental value reflects intermolecular hydrogen bonding in the solid or liquid state.[2]

Table 3: Calculated Electronic Properties.

| Property | Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 5.3 eV |

| Dipole Moment | ~ 3.5 D |

Note: These values are estimations based on similar molecules and are sensitive to the level of theory and basis set used.[2][3]

Visualizing the DFT Workflow and Molecular Properties

Diagrams created using Graphviz (DOT language) help to visualize the logical flow of a DFT study and the relationships between different molecular properties.

Caption: A typical workflow for DFT-based molecular characterization.

Caption: HOMO-LUMO energy gap and its significance.

Conclusion

Theoretical DFT studies provide a powerful, non-destructive method for gaining a deep understanding of the structural and electronic properties of this compound. The synergy between computational predictions and experimental data allows for a comprehensive characterization of the molecule. This guide outlines a standard, robust methodology that can be adapted for similar molecules, aiding in the rational design and development of new chemical entities in the fields of materials science and drug discovery. The ability to predict spectroscopic data and reactivity parameters makes DFT an indispensable tool for modern chemical research.

References

An In-depth Technical Guide on 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone: Discovery, Synthesis, and Mechanism of Action

Introduction

This technical guide provides a comprehensive overview of 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a novel synthetic compound with significant antibacterial properties. While the specific nomenclature "2-alpha-hydroxybenzyl-cyclohexanone" is not widely represented in current scientific literature, this document focuses on a closely related and extensively researched derivative. This compound has emerged from the exploration of curcumin analogues and demonstrates potent activity against clinically relevant bacteria by targeting a crucial protein in bacterial cell division.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into its discovery, synthesis, biological activity, and mechanism of action, supported by experimental data and protocols.

Discovery and History

The discovery of 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone is rooted in the continued search for novel antibacterial agents to combat the rise of multi-drug resistant pathogens.[1] Its development was spurred by previous research on a non-natural curcumin analogue that exhibited powerful antibacterial activity by targeting the FtsZ protein.[1] The rationale behind the synthesis of this cyclohexanone derivative was to create a molecule with a modified structure that would retain or enhance antibacterial efficacy while potentially improving its metabolic stability and reducing any problematic functional groups present in the parent compounds.[1]

The research, conducted by a collaboration of scientists from the University of Sydney, the Indian Institute of Technology Bombay, and the National Institute of Pharmaceutical Education and Research, identified this compound as a potent inhibitor of bacterial cell division.[1]

Synthesis and Characterization

The synthesis of 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, referred to as compound 3 in the primary literature, is achieved through a catalytic transfer hydrogenation of a precursor bis(enone) cyclohexanone derivative (1 ).[1]

Experimental Protocol: Synthesis of 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone (3)[1]

-

Starting Material: The precursor, a bis(enone) cyclohexanone derivative (1 ), is dissolved in methanol.

-

Catalyst and Hydrogen Donor: 10% Palladium on carbon (Pd/C) is added as the catalyst, followed by the dropwise addition of cyclohexene, which serves as the hydrogen donor.

-

Reaction Conditions: The reaction mixture is heated under reflux for two hours.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Purification: Upon completion, the solution is filtered through celite to remove the catalyst. The crude product is then purified by flash column chromatography using an ethyl acetate:hexane solvent system to yield the final product as yellow oil.

Biological Activity and Quantitative Data

2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and the pathogenic Streptococcus pneumoniae.

Minimum Inhibitory Concentration (MIC) and IC50 Values

The potency of the compound was quantified through MIC and IC50 determinations.

| Organism | MIC (µM) | IC50 (µM) |

| Bacillus subtilis 168 | 11 | 4.97 ± 0.01 |

| Streptococcus pneumoniae TIGR4 | 2 | 1 ± 0.01 |

Table 1: In vitro antibacterial activity of 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone.[1]

Cytotoxicity

To assess its potential for therapeutic use, the compound's cytotoxicity was evaluated against mouse skin L929 cells.

| Cell Line | GI50 (µM) |

| Mouse skin L929 cells | 7 ± 2.35 |

Table 2: Cytotoxicity of 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone.[1]

The data indicates that the compound is approximately seven times more potent against Streptococcus pneumoniae than it is cytotoxic to the tested mammalian cell line, suggesting a favorable therapeutic window.[1]

Mechanism of Action: FtsZ Inhibition

The primary mechanism of action for 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone is the inhibition of the bacterial cell division protein, Filamenting temperature-sensitive mutant Z (FtsZ).[1] FtsZ is a crucial protein that polymerizes at the mid-cell to form the Z-ring, which is essential for bacterial cytokinesis.[1]

Effect on Z-Ring Formation

Immunostaining experiments in Bacillus subtilis revealed that treatment with the compound leads to a significant disruption of Z-ring formation. Within 10 minutes of treatment, the percentage of dividing cells with a prominent Z-ring was drastically reduced.[1]

References

The Expanding Therapeutic Potential of Cyclohexanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclohexanone scaffold, a six-membered cyclic ketone, has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the current research, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways, to support further exploration and development in this promising field.

Anticancer Activity of Cyclohexanone Derivatives

Cyclohexanone derivatives have shown significant cytotoxic effects against a variety of cancer cell lines. The mechanisms of action are diverse, often involving the induction of apoptosis through caspase activation and the modulation of key signaling pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative cyclohexanone derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Diarylidenecyclohexanone | 2,6-bis(4-nitrobenzylidene)cyclohexanone | Pulmonary (A549) | 0.48 ± 0.05 | [1] |

| Compound 9 (Chlorine substituted) | Hepatocellular (HepG2) | 2.53 | [2] | |

| Compound 9 (Chlorine substituted) | Breast (MCF-7) | 7.54 | [2] | |

| Compound 20 (Chlorine substituted) | Hepatocellular (HepG2) | 3.08 | [2] | |

| Compound 20 (Chlorine substituted) | Breast (MCF-7) | 5.28 | [2] | |

| Chalcone-like | Compound 2n | Breast (MCF-7) | 0.04 ± 0.01 | [3] |

| 1,3-Cyclohexanedione | Compound 2f | Breast (MDA-MB-468) | 6.7 µg/mL | [4] |

| Penicillium commune derived | Cyclohexanone derivatives 2-5 | Hela, A549, MCF7, HCT116, T24 | Evaluated | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cyclohexanone derivative stock solution (in a suitable solvent like DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the cyclohexanone derivative in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Signaling Pathway: Caspase-Mediated Apoptosis

Many cyclohexanone derivatives induce apoptosis by activating the caspase cascade. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases like caspase-3.

Antimicrobial Activity of Cyclohexanone Derivatives

A significant number of cyclohexanone derivatives have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi. These compounds represent a potential new class of antimicrobial agents to combat the growing threat of antibiotic resistance.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) and zone of inhibition data for selected cyclohexanone derivatives against various microorganisms.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Piperazine derivative | Compound 4b | Bacillus megaterium | - | Moderate | [6] |

| Compound 4c | Staphylococcus aureus | - | Moderate | [6] | |

| Compound 4e | Escherichia coli | - | Moderate | [6] | |

| Chalcone-like | Compound 16 | Streptococcus pyogenes | 25 | - | [7] |

| Compound 19 | Pseudomonas aeruginosa | 25 | - | [7] | |

| Compound 11 | Candida albicans | Good activity | - | [7] | |

| Amidrazone derivative | Compound 2c | Staphylococcus aureus | 64 | - | [8] |

| Compound 2c | Mycobacterium smegmatis | 64 | - | [8] | |

| Compound 2b | Yersinia enterocolitica | 64 | - | [8] | |

| Oxygenated derivative | From A. nigrospora | Plant pathogenic bacteria | - | Inhibition observed | [9] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

Materials:

-

Cyclohexanone derivative solution

-

Nutrient agar or Mueller-Hinton agar plates

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Micropipette

-

Incubator

Procedure:

-

Inoculation: Aseptically swab the entire surface of the agar plate with the microbial inoculum to create a uniform lawn.

-

Well Creation: Use a sterile cork borer to create uniform wells in the agar.

-

Sample Addition: Carefully add a defined volume (e.g., 50-100 µL) of the cyclohexanone derivative solution, positive control, and negative control into separate wells.

-

Prediffusion: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the substances into the agar.

-

Incubation: Invert the plates and incubate at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

-

Measurement: After incubation, measure the diameter of the zone of inhibition (clear area around the well where microbial growth is inhibited) in millimeters.

Anti-inflammatory Activity of Cyclohexanone Derivatives

Chronic inflammation is a hallmark of many diseases. Cyclohexanone derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory enzymes and modulation of pro-inflammatory signaling pathways like NF-κB.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of various cyclohexanone derivatives, indicated by their IC50 values for the inhibition of inflammatory mediators.

| Compound Class | Derivative | Target/Assay | IC50 (µM) | Reference |

| Diarylidenecyclohexanone | Compound Ic | PGE2 production (COX-2) | 6.7 ± 0.19 | [10] |

| Compound Ie | 5-LOX | 1.4 ± 0.1 | [10] | |

| Compound Ig | 5-LOX | 1.5 ± 0.13 | [10] | |

| Compound IIc | 5-LOX | 1.8 ± 0.12 | [10] | |

| Compound IIc | COX-2/mPGES1 | 7.5 ± 0.4 | [10] | |

| 2,6-bisbenzylidenecyclohexanone | Compound 8 | NO inhibition | 6.68 | [1] |

Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Cofactors (e.g., hematin, epinephrine)

-

Cyclohexanone derivative (test inhibitor)

-

Standard COX-2 inhibitor (e.g., celecoxib)

-

ELISA kit for Prostaglandin E2 (PGE2) or other detection method

Procedure:

-

Enzyme Preparation: Prepare the COX-2 enzyme solution in the reaction buffer containing cofactors.

-

Inhibitor Pre-incubation: Add the cyclohexanone derivative at various concentrations to the enzyme solution and pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Reaction Termination: After a specific incubation time (e.g., 10-20 minutes), stop the reaction by adding a quenching solution (e.g., a strong acid).

-

PGE2 Quantification: Measure the amount of PGE2 produced using a specific ELISA kit according to the manufacturer's instructions.

-